3,5-Hydroxy-N-methylprotriptyline
Overview
Description
3,5-Hydroxy-N-methylprotriptyline is a chemical compound with the molecular formula C20H23NO2 and a molecular weight of 309.4 g/mol . It is an intermediate in the preparation of Cyclobenzaprine metabolite. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 3,5-Hydroxy-N-methylprotriptyline involves several steps. One common synthetic route includes the reaction of 5H-dibenzo[a,d]cycloheptene-3,5-diol with 3-(dimethylamino)propyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial production methods for this compound often involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These methods ensure high purity and consistency of the product, which is crucial for its use in pharmaceutical and research applications.
Chemical Reactions Analysis
3,5-Hydroxy-N-methylprotriptyline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the hydroxyl groups are replaced by other functional groups like halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction . Major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
3,5-Hydroxy-N-methylprotriptyline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 3,5-Hydroxy-N-methylprotriptyline involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly serotonin and norepinephrine, by inhibiting their reuptake. This leads to increased levels of these neurotransmitters in the synaptic cleft, which can have various physiological effects . The compound may also interact with other receptors and enzymes, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
3,5-Hydroxy-N-methylprotriptyline is similar to other tricyclic compounds such as protriptyline and cyclobenzaprine. it has unique structural features that differentiate it from these compounds. For example, the presence of hydroxyl groups at positions 3 and 5 on the dibenzo[a,d]cycloheptene ring system gives it distinct chemical and biological properties.
Similar Compounds
- Protriptyline
- Cyclobenzaprine
- Amitriptyline
- Nortriptyline
These compounds share a similar tricyclic structure but differ in their specific functional groups and pharmacological effects .
Properties
IUPAC Name |
2-[3-(dimethylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-2,5-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-21(2)13-5-12-20(23)18-7-4-3-6-15(18)8-9-16-10-11-17(22)14-19(16)20/h3-4,6-11,14,22-23H,5,12-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSOPRLYYPOIMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=CC=CC=C2C=CC3=C1C=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857803 | |
Record name | 5-[3-(Dimethylamino)propyl]-5H-dibenzo[a,d][7]annulene-3,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30235-47-3 | |
Record name | 5-[3-(Dimethylamino)propyl]-5H-dibenzo[a,d]cycloheptene-3,5-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30235-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[3-(Dimethylamino)propyl]-5H-dibenzo[a,d][7]annulene-3,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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